(RS)-AMPA monohydrate, also known as (±)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate, is a synthetic compound that serves as a potent agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, a subtype of glutamate receptors in the central nervous system. This compound is significant in neuroscience research due to its role in mediating excitatory neurotransmission and its involvement in various physiological and pathological processes in the brain.
The synthesis of (RS)-AMPA monohydrate typically involves several chemical reactions that convert starting materials into the final product. The following outlines common methods used for its synthesis:
The synthesis may include steps such as:
These synthetic approaches have been optimized to enhance yield and purity, often employing advanced techniques such as palladium-catalyzed reactions and selective reduction processes .
(RS)-AMPA monohydrate has a complex molecular structure characterized by:
The molecular formula for (RS)-AMPA monohydrate is CHNO, and its molecular weight is approximately 158.11 g/mol. The compound exists as a monohydrate, indicating the presence of one water molecule per molecule of (RS)-AMPA.
(RS)-AMPA monohydrate participates in various chemical reactions relevant to its function and applications:
The interactions of (RS)-AMPA with AMPA receptors can lead to conformational changes that enhance receptor activity. These biochemical pathways are vital for understanding synaptic plasticity and related neurological functions.
(RS)-AMPA exerts its effects primarily through:
Research indicates that (RS)-AMPA can induce significant depolarizations in cultured neurons at concentrations ranging from 10 to 10 M, highlighting its potency as an excitatory neurotransmitter .
Relevant analyses include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the identity and purity of synthesized (RS)-AMPA monohydrate .
(RS)-AMPA monohydrate has several applications in scientific research:
(RS)-AMPA monohydrate, chemically designated as (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate, functions as a potent and selective agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type ionotropic glutamate receptors. Its binding occurs at the endogenous glutamate recognition site within the ligand-binding domain (LBD) of AMPA receptor subunits (GluA1–GluA4) [10]. This domain adopts a bilobed "clamshell" structure, where agonist binding stabilizes the closed-cleft conformation, triggering downstream gating events [3] [7].
The racemic compound exhibits high specificity for AMPA receptors over other ionotropic glutamate receptor subtypes, such as N-methyl-D-aspartate (NMDA) and kainate receptors. Binding studies using radiolabeled ligands demonstrate that (RS)-AMPA monohydrate does not compete for binding sites selective for kainic acid or NMDA receptors [2] [6]. This selectivity arises from distinct steric and electrostatic complementarity between the isoxazolepropionic acid moiety of (RS)-AMPA monohydrate and the glutamate-binding pocket of AMPA receptors [10].
Table 1: Binding Affinity of (RS)-AMPA Monohydrate at Glutamate Receptor Subtypes
Receptor Subtype | Binding Affinity | Functional Consequence |
---|---|---|
AMPA (GluA1–GluA4) | High (EC₅₀: 0.1–100 μM) | Receptor activation, ion channel opening |
Kainate | Negligible | No significant activation |
NMDA | Negligible | No significant activation |
Electrophysiological analyses reveal that (RS)-AMPA monohydrate induces rapid receptor activation and subsequent desensitization in neuronal preparations. At concentrations of 10–100 micromolar, it elicits dose-dependent depolarizations in cultured rat spinal and brainstem neurons, with response variability attributed to subunit composition heterogeneity [2]. The binding initiates conformational changes that couple LBD closure to ion channel pore opening via rearrangement of transmembrane helices (M3), facilitating sodium and potassium flux [7] [10].
Allosteric modulators of AMPA receptors bind to sites distinct from the orthosteric (glutamate-binding) site to either potentiate or inhibit receptor function. Positive allosteric modulators like cyclothiazide bind at the dimer interface of the ligand-binding domain, stabilizing the dimeric arrangement and preventing desensitization by hindering LBD dimer separation [3] [7]. Negative allosteric modulators like perampanel or 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-benzenamine dihydrochloride (GYKI-52466) bind within the transmembrane domain collar, decoupling ligand-binding domain closure from ion channel gating [7].
(RS)-AMPA monohydrate serves as a crucial tool for studying these mechanisms. When co-applied with cyclothiazide, the compound's response amplitude and duration increase significantly due to the blockade of receptor desensitization [3]. Conversely, GYKI-52466 inhibits (RS)-AMPA monohydrate-evoked currents by trapping the receptor in a conformation that ruptures the cyclothiazide-binding site, demonstrating competitive allostery between extracellular and transmembrane binding sites [7]. Cryo-electron microscopy studies confirm that negative allosteric modulators induce structural states where ligand-binding domains adopt orientations incompatible with positive modulator binding, explaining this functional antagonism [7].
Table 2: Effects of Allosteric Modulators on (RS)-AMPA Monohydrate Responses
Modulator Type | Example | Binding Site | Effect on (RS)-AMPA Response |
---|---|---|---|
Positive | Cyclothiazide | LBD dimer interface | Potentiates current, blocks desensitization |
Negative | GYKI-52466 | Transmembrane domain | Inhibits channel opening |
Competitive | NBQX | Orthosteric site | Reversible antagonism |
(RS)-AMPA monohydrate exists as a racemate—an equimolar mixture of R- and S-enantiomers. Stereochemistry significantly influences its pharmacological properties compared to enantiopure forms. The S-enantiomer ((S)-AMPA) exhibits greater receptor affinity and potency in electrophysiological assays due to optimized spatial orientation relative to the LBD binding cleft [5] [6]. Enantiopure (S)-AMPA evokes larger depolarizations at lower concentrations (≥10 micromolar) in rat spinal neurons compared to equivalent concentrations of the racemate [2] [5].
However, the racemic mixture retains broad utility in research due to its commercial availability and robust functional responses. Key physicochemical differences exist: (RS)-AMPA monohydrate (molecular weight: 204.18 g/mol) offers enhanced water solubility (5 mg/mL, 24.49 millimolar) compared to the non-hydrated free acid form (molecular weight: 186.17 g/mol; solubility: 1.86 mg/mL, 10 millimolar) [1] [2] [5]. This solubility facilitates preparation of aqueous stock solutions for electrophysiology and binding assays.
Table 3: Physicochemical and Functional Comparison of AMPA Agonist Forms
Property | (RS)-AMPA Monohydrate | (RS)-AMPA (Free Acid) | (S)-AMPA |
---|---|---|---|
Molecular Weight (g/mol) | 204.18 | 186.17 | 186.17 |
Water Solubility (mM) | 24.49 (at 60°C) | 10.0 | ~10.0 |
AMPA Receptor EC₅₀ (μM) | ~5–10 | ~5–10 | ~1–5 |
Biological Usefulness | High (solubility) | Moderate | High (potency) |
The racemic mixture's pharmacological profile reflects averaged enantiomer activity. Enantiopure (S)-AMPA demonstrates greater stereoselectivity in behavioral models, such as eliciting feeding responses in rats not observed with the R-enantiomer [6]. This highlights the importance of chiral recognition in AMPA receptor activation. Research on enantioselective effects remains limited compared to clinical racemate studies (e.g., ketamine vs. esketamine), necessitating further investigation into neurophysiological differences between AMPA enantiomers [4] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4